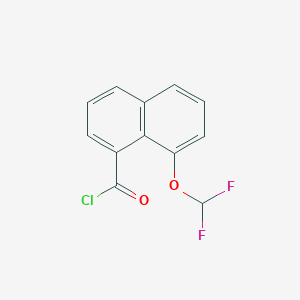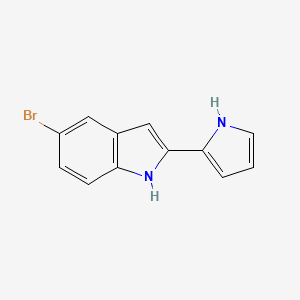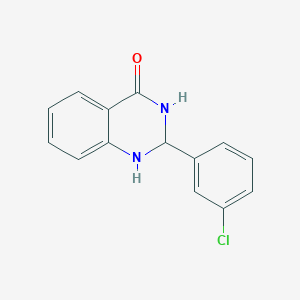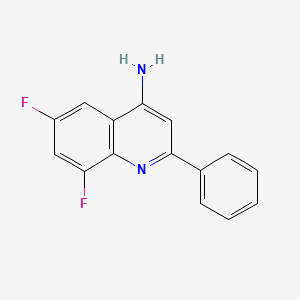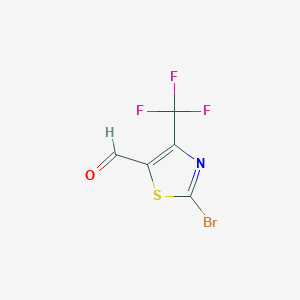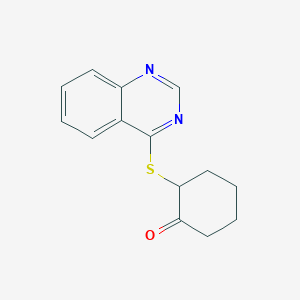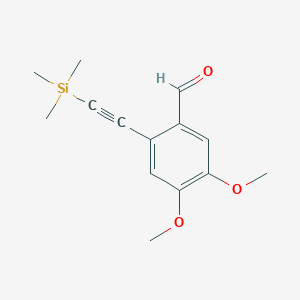
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde is an organic compound with the molecular formula C12H14OSi It is a derivative of benzaldehyde, featuring both methoxy and trimethylsilyl groups
Méthodes De Préparation
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromobenzaldehyde with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium (II) acetate under an inert atmosphere . Another method is the Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl)ethynyl . These reactions typically require controlled conditions, such as an inert atmosphere and specific catalysts, to ensure high yields and purity.
Analyse Des Réactions Chimiques
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde is utilized in various scientific research applications:
Biology: The compound is used in the study of biochemical pathways and molecular interactions due to its unique functional groups.
Medicine: Research into potential therapeutic applications, such as drug development, leverages its chemical properties.
Industry: It is employed in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the trimethylsilyl group can participate in various substitution reactions. These interactions can modulate biochemical pathways and molecular functions, making the compound valuable in research and development.
Comparaison Avec Des Composés Similaires
4,5-Dimethoxy-2-((trimethylsilyl)ethynyl)benzaldehyde can be compared with similar compounds such as:
4-((Trimethylsilyl)ethynyl)benzaldehyde: Lacks the methoxy groups, making it less versatile in certain reactions.
4-Ethynylbenzaldehyde: Lacks both the methoxy and trimethylsilyl groups, resulting in different reactivity and applications. The presence of methoxy and trimethylsilyl groups in this compound enhances its reactivity and broadens its application scope compared to these similar compounds.
Propriétés
Numéro CAS |
106824-48-0 |
|---|---|
Formule moléculaire |
C14H18O3Si |
Poids moléculaire |
262.38 g/mol |
Nom IUPAC |
4,5-dimethoxy-2-(2-trimethylsilylethynyl)benzaldehyde |
InChI |
InChI=1S/C14H18O3Si/c1-16-13-8-11(6-7-18(3,4)5)12(10-15)9-14(13)17-2/h8-10H,1-5H3 |
Clé InChI |
OAAAUWINCWIWSM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C=O)C#C[Si](C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)

